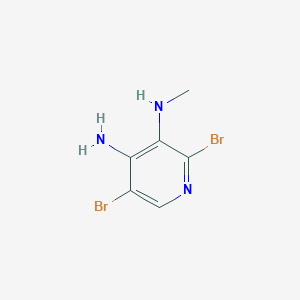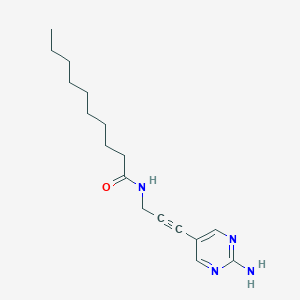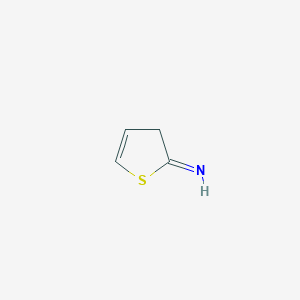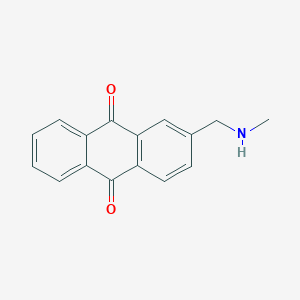
2,5-Dibromo-N3-methylpyridine-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromo-N3-methylpyridine-3,4-diamine is a chemical compound with the molecular formula C5H5Br2N3. It is a derivative of pyridine, characterized by the presence of two bromine atoms at positions 2 and 5, and an amino group at positions 3 and 4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-N3-methylpyridine-3,4-diamine typically involves the bromination of pyridine derivatives. One common method is the bromination of 3,4-diaminopyridine using bromine or a bromine source under controlled conditions. The reaction is usually carried out in a solvent such as methanol, and the temperature is maintained at around 217-218°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is conducted under inert gas (nitrogen or argon) to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dibromo-N3-methylpyridine-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can undergo oxidation to form nitro groups or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation: Products include nitro derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dibromo-N3-methylpyridine-3,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,5-Dibromo-N3-methylpyridine-3,4-diamine involves its interaction with specific molecular targets. The bromine atoms and amino groups allow it to form strong interactions with various biomolecules, potentially affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dibromo-3-methylpyridine
- 3,5-Dibromo-4-methylpyridine
- 2,5-Dibromo-3,4-diaminopyridine
Uniqueness
2,5-Dibromo-N3-methylpyridine-3,4-diamine is unique due to the specific positioning of its bromine atoms and amino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry .
Eigenschaften
Molekularformel |
C6H7Br2N3 |
|---|---|
Molekulargewicht |
280.95 g/mol |
IUPAC-Name |
2,5-dibromo-3-N-methylpyridine-3,4-diamine |
InChI |
InChI=1S/C6H7Br2N3/c1-10-5-4(9)3(7)2-11-6(5)8/h2,10H,1H3,(H2,9,11) |
InChI-Schlüssel |
HQNCBEBTRRHTKI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C(=CN=C1Br)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol](/img/structure/B12961212.png)

![10H-benzo[b]pyrido[3,4-e][1,4]oxazine](/img/structure/B12961224.png)









